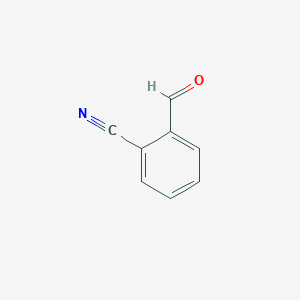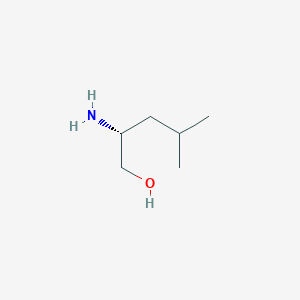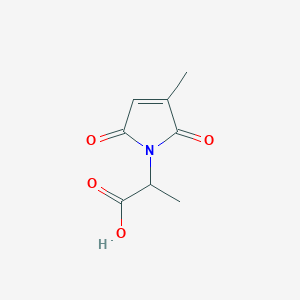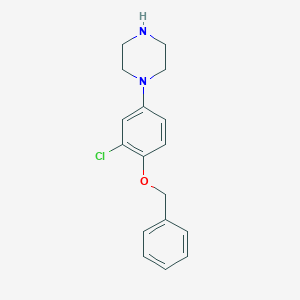
2-Cyanobenzaldehyde
Overview
Description
2-Cyanobenzaldehyde, also known as 2-Formylbenzonitrile, is a white to orange to beige powder . It can act as a crosslinker to protein kinase, which is responsible for thousands of phosphorylation events in the phosphoproteome .
Synthesis Analysis
This compound and related 2-acylbenzonitriles are bifunctional aromatic compounds that have emerged as useful starting materials in developing efficient cascade-type reactions leading to different heterocyclic compounds .Molecular Structure Analysis
The molecular formula of this compound is C8H5NO . The InChIKey is QVTPWONEVZJCCS-UHFFFAOYSA-N . The Canonical SMILES is C1=CC=C(C(=C1)C=O)C#N . The molecule contains a total of 15 bonds, including 10 non-H bonds, 8 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), and 1 nitrile (aromatic) .Chemical Reactions Analysis
This compound has been used in the synthesis of Isoindolinones, Phthalides and related heterocycles . It can react with a range of nucleophiles under mild conditions through divergent cascade reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 131.13 g/mol . It has a XLogP3-AA of 1.1, indicating its lipophilicity . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . It has 1 rotatable bond . Its exact mass and monoisotopic mass are 131.037113783 g/mol . Its topological polar surface area is 40.9 Ų . It has 10 heavy atoms .Scientific Research Applications
Synthesis and Material Applications : 2-Cyanobenzaldehyde plays a crucial role in the synthesis of various compounds with biological, medicinal, and material applications. For instance, it's used in palladium-catalyzed cross-coupling reactions to construct a wide array of compounds (Ghosh & Ray, 2017).
Catalysis and Chemical Reactions : It is also involved in hydrogenation systems for producing benzyl alcohol derivatives. This process is highly reactive and efficient, converting 4-cyanobenzaldehyde at various temperatures (Yoswathananont et al., 2005).
Medicinal Chemistry : In medicinal chemistry, this compound is used in synthesizing substituted 1-aminoisoquinolines. A copper-catalyzed cyclization reaction involving this compound and 2-isocyanoacetates is an efficient strategy for this synthesis (Bao et al., 2018).
Spectroscopy : It has been investigated using terahertz (THz) spectroscopy, demonstrating distinct resonances that are crucial for designing molecules with customizable THz resonances (Ray et al., 2013).
Photochemistry : this compound is explored in photochemistry as well. For example, 2-nitrobenzaldehyde is used as a photochemically sensitive actinometer in various solution and ice photochemistry experiments (Galbavy et al., 2010).
Mechanistic Investigations : The mechanism of base-catalyzed reactions involving this compound, such as in the production of 3-substituted isoindolinones, has been studied, providing insights into synthetic routes and direct crystallization processes (Angelin et al., 2010).
Mechanism of Action
Target of Action
It is known to interact with enolizable 1,3-dicarbonyl compounds in the presence of a tertiary amine .
Mode of Action
2-Cyanobenzaldehyde undergoes an aldol addition with enolizable 1,3-dicarbonyl compounds in the presence of a tertiary amine . This reaction is part of a base-catalyzed one-pot synthesis of 3-substituted isoindolinones . The compound also undergoes biotransformation by Euglena gracilis Z cultured photoheterotrophically .
Biochemical Pathways
Its involvement in the synthesis of 3-substituted isoindolinones, 3-oxo-2,3-dihydro-1h-isoindoles, and 3-(n-substituted amino)-1-isoindolenones suggests its role in complex biochemical pathways .
Result of Action
Its use in the synthesis of various compounds suggests it plays a significant role in chemical reactions .
Safety and Hazards
Future Directions
2-Cyanobenzaldehyde and related 2-acylbenzonitriles have been identified as useful starting materials in developing efficient cascade-type reactions leading to different heterocyclic compounds . This chemistry has been neglected for a long time, but the potential applications are now being explored .
Biochemical Analysis
Biochemical Properties
It has been reported that 2-Cyanobenzaldehyde can undergo aldol addition with enolizable 1,3-dicarbonyl compounds in the presence of a tertiary amine This suggests that this compound may interact with certain enzymes or proteins that facilitate this reaction
Cellular Effects
It has been reported that this compound can be biotransformed by Euglena gracilis Z, a species of microalgae This suggests that this compound may have some influence on cellular metabolism, possibly by interacting with specific metabolic pathways in the cell
Molecular Mechanism
It is known that this compound can participate in chemical reactions such as the synthesis of 3-substituted isoindolinones This suggests that this compound may interact with biomolecules in a way that facilitates these reactions
properties
IUPAC Name |
2-formylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTPWONEVZJCCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80225653 | |
| Record name | Benzonitrile, 2-formyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80225653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7468-67-9 | |
| Record name | Benzonitrile, 2-formyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007468679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7468-67-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzonitrile, 2-formyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80225653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyanobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and key spectroscopic data for 2-cyanobenzaldehyde?
A1: this compound has the molecular formula C8H5NO and a molecular weight of 131.13 g/mol. Key spectroscopic data include:
- 1H NMR (CDCl3): Distinctive signals for the aldehyde proton around 10 ppm and aromatic protons in the 7-8 ppm range. []
Q2: How does the presence of both a cyano group and an aldehyde group influence the reactivity of this compound?
A2: The presence of both functional groups allows this compound to participate in a wide range of reactions.
- The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles, including alcohols, amines, and active methylene compounds. [, , , , , , , ]
- The cyano group can undergo nucleophilic addition, act as an electrophile, or participate in cyclization reactions. [, , , , ]
Q3: What are the main synthetic applications of this compound?
A3: this compound is widely employed in the synthesis of various heterocyclic compounds, particularly isoindolinones and their derivatives. These compounds exhibit diverse biological activities and find applications in pharmaceuticals, agrochemicals, and materials science. [, , , , , , , , , ]
Q4: Can you describe some key reactions and methodologies using this compound for synthesizing heterocycles?
A4: Several reactions utilize this compound for heterocycle synthesis:
- Acid or Base-Catalyzed Cyclization with Alcohols: This reaction produces 3,3-dialkoxy-2,3-dihydro-1-hydroxy-1H-isoindoles or 3-alkoxy-2,3-dihydro-1H-isoindol-1-ones depending on the catalyst used. []
- Reaction with Amines: This reaction readily forms 3-(N-substituted amino)-1-isoindolenones, even at low temperatures. []
- Copper-Catalyzed Cyclization with 2-Isocyanoacetates: This reaction provides an efficient route to substituted 1-aminoisoquinolines. []
- Tandem Aldol/Cyclization Reactions: These reactions, often catalyzed by bases or organocatalysts, utilize active methylene compounds like malonates to generate 3-substituted isoindolinones. [, , , , , ]
- Nucleophilic Fluoroalkylation/Cyclization: This method uses (perfluoroalkyl)trimethylsilanes in the presence of KF or triethylamine to afford C3-perfluoroalkyl-substituted phthalides. []
Q5: Can this compound be employed in asymmetric synthesis?
A5: Yes, this compound can be used in asymmetric reactions to create chiral centers. For instance, chiral phase-transfer catalysts have been successfully employed in tandem reactions with active methylene compounds to synthesize chiral 3-substituted isoindolinones and fused benzoindolizidinones. [, ]
Q6: Are there examples of organocatalytic asymmetric synthesis using this compound?
A6: Yes, bifunctional thiourea-cinchona catalysts have been successfully applied in organocatalytic asymmetric aldol-cyclization-rearrangement reactions with malonates and this compound, yielding enantioenriched 3-substituted isoindolinones. [, ]
Q7: Apart from heterocycle synthesis, are there other notable reactions involving this compound?
A7: Yes, this compound can be reduced to the corresponding alcohol. Interestingly, an asymmetric reduction method using tetrabutylammonium fluoride, polymethylhydrosiloxane, and Baker's yeast as a biocatalyst has been reported, yielding the (R)-alcohol with high enantioselectivity. [, ]
Q8: Are there any environmental concerns associated with this compound or its synthesis?
A8: While specific data on the environmental impact of this compound is limited within the provided research, responsible chemical practices are crucial. The use of green solvents and recyclable catalysts, as demonstrated in some isoindolinone synthesis methods, highlights the growing focus on environmentally benign approaches. [] Further research on the compound's biodegradability and potential ecotoxicological effects would be beneficial.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine](/img/structure/B126105.png)



